1-BOC-3-(4-nitrophenoxymethyl)azetidine
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Overview
Description
Preparation Methods
The synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine typically involves the reaction of 3-azetidinone with tert-butyl chloroformate (BOC anhydride) in the presence of a base to form the BOC-protected azetidine intermediate. This intermediate is then reacted with 4-nitrophenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
1-BOC-3-(4-nitrophenoxymethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-BOC-3-(4-nitrophenoxymethyl)azetidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-BOC-3-(4-nitrophenoxymethyl)azetidine largely depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
1-BOC-3-(4-nitrophenoxymethyl)azetidine can be compared with other azetidine derivatives, such as:
1-BOC-3-azetidinone: A simpler azetidine derivative used in similar synthetic applications.
3-(Boc-amino)azetidine: Another BOC-protected azetidine with different functional groups.
1-Boc-3-hydroxyazetidine: An azetidine derivative with a hydroxyl group, used in different synthetic pathways.
Properties
IUPAC Name |
tert-butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-6-4-12(5-7-13)17(19)20/h4-7,11H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGJTBZVRZMVOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742809 |
Source
|
Record name | tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-07-5 |
Source
|
Record name | 1-Azetidinecarboxylic acid, 3-[(4-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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